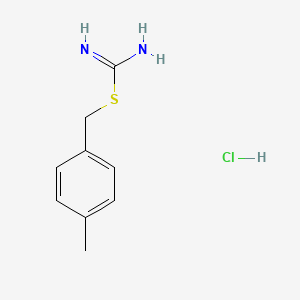

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride

Description

(4-Methylphenyl)methyl carbamimidothioate hydrochloride is a sulfur-containing organic compound featuring a carbamimidothioate functional group (-NHC(=S)NH₂) attached to a 4-methylbenzyl moiety, with a hydrochloride counterion.

Properties

IUPAC Name |

(4-methylphenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAFMQGTBRUAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501388 | |

| Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-63-6 | |

| Record name | NSC77403 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (4-Methylphenyl)methyl carbamimidothioate;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thiourea under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Scientific Research Applications

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride is a small molecule drug being investigated as an inhibitor against Indoleamine 2,3-dioxygenase 1 .

While the search results do not provide comprehensive data tables or case studies specifically focused on the applications of "this compound," research indicates the broader application of related compounds and methodologies in scientific research, particularly in drug discovery and development .

Small Molecule Inhibitors Against Mycobacteria

A study identified small molecule inhibitors against mycobacteria using a fluorescence-based high-throughput screen (HTS) . The screen was initiated using THP-1 macrophages infected with Mycobacterium avium subsp. hominissuis (MAH) expressing tdTomato protein, where viable bacterial growth within the host cells was measured through fluorescence readings .

HTS Assay

The primary HTS assay was optimized in a 96-well format using different MOIs (multiplicity of infection) and infection time points to determine conditions for the greatest difference in fluorescence between DMSO- and clarithromycin-treated wells . Infection of differentiated THP-1 cells with MAH-T at an MOI of 40 at 5, 6, and 7 days of infection provided the most consistent difference in fluorescence between the positive (DMSO) and negative (CLA) controls . The Z’-score was determined to be 0.55, which is considered a good quality assay .

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cellular metabolism, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- (3-Chlorophenyl)methyl Carbamimidothioate (CAS 89802-75-5) Structural Difference: The 4-methyl group in the target compound is replaced with a 3-chloro substituent. Synthesis: Both compounds are synthesized via alkylation of isothiourea precursors, though reaction conditions (e.g., solvent, temperature) may vary . Applications: The chloro analog is listed in databases like CHEMBL and ZINC for high-throughput screening, suggesting interest in drug discovery .

| Property | (4-Methylphenyl)methyl Carbamimidothioate HCl | (3-Chlorophenyl)methyl Carbamimidothioate |

|---|---|---|

| Molecular Formula | C₉H₁₃N₂S·HCl | C₈H₉ClN₂S |

| Molecular Weight | 232.7 g/mol | 200.7 g/mol |

| Key Functional Groups | Carbamimidothioate, 4-methylbenzyl | Carbamimidothioate, 3-chlorobenzyl |

| LogP (Estimated) | ~1.8 | ~2.1 |

Functional Group Variations

- Mephedrone Hydrochloride (4-MMC) Structural Difference: Replaces the carbamimidothioate group with a β-keto-amine (cathinone) scaffold. Impact: The β-keto group enhances hydrogen-bonding capacity and metabolic stability compared to the carbamimidothioate. Mephedrone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), while carbamimidothioates are more likely to target enzymes (e.g., viral proteases) . Thermal Stability: Cathinones like mephedrone decompose at ~200°C, whereas sulfur-containing carbamimidothioates (e.g., VA2J in ) show stability up to 250°C, suggesting superior thermal resilience for the latter .

Amine-Modified Derivatives

- N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide Hydrochloride Structural Difference: A piperidinyl-acetamide replaces the carbamimidothioate.

Biological Activity

(4-Methylphenyl)methyl carbamimidothioate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral, anticancer, and antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. For instance, it may inhibit enzymes that are crucial for cancer cell proliferation, thereby exerting anticancer effects .

Biological Activity Overview

The compound has demonstrated a range of biological activities in various studies:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cells in vitro. It has shown promise in affecting cell cycle regulation and apoptosis pathways .

- Antimicrobial Effects : The compound has been evaluated for its ability to combat bacterial infections, demonstrating efficacy against both replicating and non-replicating bacterial forms .

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound against various cancer cell lines. Notably:

- MCF-7 Cells : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- MDA-MB-231 Cells : Similar findings were observed in MDA-MB-231 cells, where the compound demonstrated better growth inhibition than 5-FU .

Pharmacokinetics

Pharmacokinetic studies have revealed important data regarding the absorption and metabolism of the compound:

| Parameter | Value |

|---|---|

| C_max | 592 ± 62 mg/mL |

| Half-life (t1/2) | 26.2 ± 0.9 hours |

| Clearance (CL) | 1.5 ± 0.3 L/h/kg |

| Oral Bioavailability | 40.7% |

These parameters indicate a favorable profile for potential therapeutic use .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Cancer Treatment : In a preclinical model, administration of the compound led to significant tumor reduction in xenograft models, supporting its potential as a candidate for cancer therapy .

- Infection Models : The compound was tested against intracellular mycobacteria in THP-1 macrophages, showing over 50% inhibition of bacterial growth across multiple days post-infection .

Q & A

Basic: What are the established synthetic routes for (4-Methylphenyl)methyl carbamimidothioate hydrochloride, and how can reaction conditions be optimized for purity?

Answer:

This compound is synthesized via nucleophilic substitution or multicomponent reactions. For example, a one-pot reaction involving aromatic aldehydes, ethyl 2-cyanoacetate, and methyl carbamimidothioate sulfate (or hydrochloride) under basic conditions (e.g., NaOH in methanol at 70°C) can yield carbamimidothioate derivatives . Optimization includes:

- Temperature control : Prolonged heating (>30 min) may lead to side products; monitoring via TLC/HPLC ensures reaction completion.

- Solvent selection : Methanol facilitates solubility, while ethanol improves recrystallization purity .

- Stoichiometry : Equimolar ratios of reactants minimize unreacted intermediates.

Basic: What analytical techniques are critical for characterizing this compound’s structural and crystalline properties?

Answer:

- X-ray crystallography : Determines spatial arrangement and confirms monoclinic crystal systems (e.g., space groups P21/c or P21/n), as seen in related carbamimidothioate salts .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-methylphenyl resonance at δ ~7.2 ppm for aromatic protons).

- Mass spectrometry : ESI-MS verifies molecular weight (e.g., [M+H⁺] for C₉H₁₁N₂S·HCl).

- Elemental analysis : Validates Cl⁻ content in the hydrochloride salt .

Advanced: How does the compound’s structural modification (e.g., 4-methylphenyl vs. dichlorophenyl) influence its biological activity?

Answer:

Substituents dictate target selectivity and potency. For instance:

- 4-Methylphenyl : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., NMDA receptor antagonism in Co 101244 hydrochloride) .

- Dichlorophenyl (comparison) : Increases electrophilicity, favoring apoptosis induction (e.g., RRD-251’s antitumor activity via caspase-3 activation) .

Methodological approach : - SAR studies : Compare IC₅₀ values against receptor isoforms (e.g., NR2B-containing NMDA receptors vs. NCX3 channels) .

- LogP measurements : Quantify hydrophobicity to correlate with cellular uptake .

Advanced: How can researchers resolve contradictions in reported biological activities of carbamimidothioate derivatives?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Standardized assays : Use isogenic cell lines (e.g., HEK293T with stable receptor expression) to minimize variability .

- Purity validation : HPLC (≥98% purity) and counterion analysis (e.g., chloride titration) ensure batch consistency .

- Meta-analysis : Cross-reference PubChem bioactivity data with peer-reviewed studies to identify outliers .

Advanced: What in vitro models are suitable for evaluating the compound’s neuroprotective or antitumor potential?

Answer:

- Neuroprotection :

- Antitumor activity :

Basic: How should researchers handle stability and solubility challenges during experimental design?

Answer:

- Solubility : Dissolve in DMSO (≤100 mM stock) and dilute in buffer (pH 7.4); avoid aqueous storage >24 hours .

- Stability : Store lyophilized powder at -20°C; protect from light to prevent thioester hydrolysis .

- In vivo formulations : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .

Advanced: What computational methods support mechanistic studies of this compound’s interactions with biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.